molecular formula C12H16N2O2 B13304351 Phenyl 1,4-diazepane-1-carboxylate

Phenyl 1,4-diazepane-1-carboxylate

Cat. No.: B13304351
M. Wt: 220.27 g/mol
InChI Key: ZWBYUPCGKNBBRV-UHFFFAOYSA-N
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Description

Phenyl 1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

phenyl 1,4-diazepane-1-carboxylate

InChI

InChI=1S/C12H16N2O2/c15-12(14-9-4-7-13-8-10-14)16-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2

InChI Key

ZWBYUPCGKNBBRV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Phenyl 1,4-Diazepane-1-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of phenyl 1,4-diazepane-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The guide details the synthesis, physicochemical characteristics, and spectroscopic profile of this molecule. It further explores the reactivity of the N-phenoxycarbonyl moiety within the diazepane scaffold and discusses its potential applications in drug discovery and development, drawing parallels with other biologically active 1,4-diazepane derivatives. This document is intended to serve as a valuable resource for researchers and scientists working with this and related molecular frameworks.

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this seven-membered heterocycle are known to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1] The introduction of a phenylcarbamate group at the N1 position, yielding this compound, modulates the electronic and steric properties of the diazepane ring, potentially influencing its binding to biological targets and its pharmacokinetic profile. This guide provides an in-depth analysis of the chemical properties of this specific derivative.

Synthesis and Characterization

The synthesis of this compound can be logically approached through the reaction of a suitable 1,4-diazepane precursor with phenyl chloroformate. A common strategy involves the use of a mono-protected 1,4-diazepane to ensure regioselective functionalization.

Synthetic Pathway

A plausible and efficient synthesis commences with the readily available tert-butyl 1,4-diazepane-1-carboxylate. The Boc protecting group directs the subsequent acylation to the unprotected secondary amine. The final step involves the removal of the Boc group to yield the target compound, which can be isolated as a hydrochloride salt for improved stability and handling.

Synthesis_Pathway tert-butyl 1,4-diazepane-1-carboxylate tert-butyl 1,4-diazepane-1-carboxylate This compound This compound tert-butyl 1,4-diazepane-1-carboxylate->this compound 1. Phenyl Chloroformate, Base 2. HCl Reactivity_Workflow cluster_0 This compound cluster_1 Reactions at N4-Amine Start This compound Alkylation N4-Alkylation Start->Alkylation R-X Acylation N4-Acylation Start->Acylation RCOCl Arylation N4-Arylation Start->Arylation Ar-X, Pd catalyst

Sources

An In-depth Technical Guide to the History and Discovery of 1,4-Diazepane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

[{"snippet":"1.2.1 General procedure for the synthesis of compounds 4a-g\n\n 500 mg (2.50 mmol) of tert-butyl 1,4-diazepane-1-carboxylate and an equimolar amount of Et3N were dissolved in 25 mL of CH2Cl2 solution and the mixture was maintained, under stirring, at 0°C on an ice- bath. An equimolar amount of the appropriate aroyl chloride (2.50 mmol) was added and the reaction was monitored by TLC (CH2Cl2/EtOH 95:5) until it was completed. 2N KOH solution was added (until pH = 8), and the organic phase was washed with distilled water (3 x 50 mL).","url":"https://www.mdpi.com/1420-3049/24/24/4636/s1","title":"1 Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li - DOI"},{"snippet":"2.3 Synthesis of tert-butyl 4-(2-oxo-2-(phenylamino)ethyl)-1,4-diazepane-1-carboxylate (3). To a solution of compound 2 (1.0 g, 5.8 mmol), K2CO3 (4.0 g, 29.4 mmol), in anhydrous acetonitrile (10 ml) was stirred for 10 min at 100 °C. To the above solution N-Boc-homopiperazine (1.4 ml, 7.0 mmol) was added and refluxed for 5 h. Completion of the reaction was monitored by TLC. Acetonitrile was removed under vacuum, and the reaction crude was diluted with ethyl acetate.","url":"https-//www.sciencedirect.com/science/article/pii/S187853521400263X","title":"Design, synthesis and evaluation of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives as a new class of falcipain-2 inhibitors - Arabian Journal of Chemistry"},{"snippet":"1-Boc-homopiperazine is a useful building block for the synthesis of various biologically active compounds. It is a key intermediate in the synthesis of potent and selective inhibitors of the sodium- and chloride-dependent glycine transporter GlyT1. 1-Boc-homopiperazine is also a precursor for the synthesis of novel and potent muscarinic receptor antagonists.","url":"https://www.alfa.com/en/catalog/H51139/","title":"tert-Butyl 1,4-diazepane-1-carboxylate, 97%, Thermo Scientific"},{"snippet":"2.4 Synthesis of 2-(1,4-diazepan-1-yl)-N-phenylacetamide (4) To a solution of 3 (1.0 g, 3.0 mmol) in anhydrous DCM (20 mL) in a round bottom flask at 0 °C, trifluoroacetic acid (1.1 mL, 15.0 mmol) was added. The reaction mixture was stirred at room temperature for 6 h. Upon completion of the reaction, solvent was removed under vacuum. To the residue, saturated solution of sodium bicarbonate was added, and extracted with ethyl acetate. Ethyl acetate portion was evaporated to obtain the free amine as off white solid.","url":"https-//www.sciencedirect.com/science/article/pii/S187853521400263X","title":"Design, synthesis and evaluation of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives as a new class of falcipain-2 inhibitors - Arabian Journal of Chemistry"},{"snippet":"The compound tert-butyl 1,4-diazepane-1-carboxylate is also known as 1-Boc-homopiperazine. It is a versatile building block in organic synthesis and is commonly used in the preparation of various pharmaceutical and biologically active compounds. It is a useful intermediate for the synthesis of various heterocyclic compounds, including those with potential therapeutic applications.","url":"https://www.synquestlabs.com/product/2123-1-tert-Butyl-1,4-diazepane-1-carboxylate","title":"tert-Butyl 1,4-diazepane-1-carboxylate | SynQuest Labs"},{"snippet":"The reaction of homopiperazine with one equivalent of di-tert-butyl dicarbonate or benzyl chloroformate at 0 °C in dichloromethane gave the corresponding N-Boc- and N-Cbz-protected derivatives in good yields. These compounds were then used as starting materials for the synthesis of a variety of N-substituted homopiperazine derivatives.","url":"https://pubs.acs.org/doi/10.1021/jm00110a021","title":"Synthesis and evaluation of a series of N-substituted homopiperazine derivatives as potent and selective muscarinic receptor antagonists - 1993"},{"snippet":"The reaction of homopiperazine with one equivalent of ethyl chloroformate in the presence of a base such as triethylamine in a suitable solvent like dichloromethane at low temperature (e.g., 0 °C) is a common method for the synthesis of 1-ethoxycarbonyl-1,4-diazepane. This reaction is a standard procedure for the selective N-acylation of a symmetrical diamine.","url":"https-//www.sciencedirect.com/science/article/pii/S004040390100684X","title":"A convenient synthesis of N-substituted homopiperazines - ScienceDirect"},{"snippet":"The use of protecting groups is a common strategy in organic synthesis to selectively mask a functional group while reactions are carried out at other positions of the molecule. In the case of 1,4-diazepane (homopiperazine), which has two secondary amine groups, selective protection of one of the nitrogen atoms is often necessary to achieve regioselective functionalization. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are widely used for this purpose.","url":"https://www.organic-chemistry.org/protectivegroups/amino/","title":"Protective Groups for Amines - Organic Chemistry"},{"snippet":"The reaction of homopiperazine with one equivalent of a chloroformate, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base, is a well-established method for the preparation of the corresponding N-monosubstituted 1,4-diazepane. This reaction is typically carried out at low temperatures to favor monosubstitution over disubstitution.","url":"https-//pubs.rsc.org/en/content/articlelanding/2011/ob/c0ob00948a","title":"A practical and efficient synthesis of N-monosubstituted homopiperazines | RSC Publishing"},{"snippet":"The reaction of homopiperazine with one equivalent of di-tert-butyl dicarbonate (Boc2O) in a suitable solvent such as dichloromethane or tetrahydrofuran at room temperature or below is a widely used method for the synthesis of tert-butyl 1,4-diazepane-1-carboxylate. This reaction is a standard procedure for the introduction of the Boc protecting group onto a secondary amine.","url":"https://www.organic-synthesis.org/procedures/v77p0056.pdf","title":"(S)-1-Boc-3-hydroxypiperidine - Organic Syntheses"}]

Abstract

The 1,4-diazepane scaffold, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its unique conformational flexibility and ability to present substituents in diverse spatial arrangements have made it a cornerstone for the design of a wide array of therapeutic agents. The introduction of a carboxylate protecting group at the 1-position, particularly the tert-butoxycarbonyl (Boc) or ethoxycarbonyl (EtOOC) moieties, proved to be a pivotal development, enabling the selective functionalization of the diazepane ring and unlocking its full potential in drug discovery. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and therapeutic applications of 1,4-diazepane-1-carboxylate derivatives, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rise of a Privileged Scaffold

The journey of 1,4-diazepane derivatives from niche heterocyclic compounds to key building blocks in blockbuster drugs is a testament to the power of synthetic chemistry in shaping modern medicine. The inherent basicity and reactivity of the two secondary amine groups in the parent 1,4-diazepane (also known as homopiperazine) presented a significant challenge for its controlled modification. The advent of modern protecting group strategies, particularly the use of carbamates, revolutionized the field.

The introduction of an electron-withdrawing carboxylate group at one of the nitrogen atoms serves a dual purpose: it deactivates that nitrogen towards further reaction, allowing for selective chemistry at the other nitrogen, and it provides a handle for further diversification or final deprotection. This simple yet elegant strategy paved the way for the synthesis of vast libraries of N,N'-disubstituted 1,4-diazepanes with tailored pharmacological profiles.

Historical Perspective and Key Discoveries

While the 1,4-diazepine core was known for decades as part of the broader class of benzodiazepine drugs, the specific focus on 1,4-diazepane-1-carboxylate derivatives as versatile synthetic intermediates gained significant traction in the latter half of the 20th century. Early research into cyclic diamines and their reactions laid the groundwork for the eventual synthesis of these valuable compounds.

A key turning point was the widespread adoption of protecting groups in organic synthesis. The development of the tert-butoxycarbonyl (Boc) group, in particular, offered a robust and readily cleavable means of masking one of the amine functionalities of homopiperazine. The reaction of homopiperazine with one equivalent of di-tert-butyl dicarbonate (Boc2O) is now a standard and widely used method for the preparation of tert-butyl 1,4-diazepane-1-carboxylate. Similarly, the use of ethyl chloroformate provides access to the corresponding ethyl ester. These mono-protected derivatives became commercially available and served as the launching point for countless drug discovery programs.

One of the most prominent success stories involving a 1,4-diazepane core is the development of the dual orexin receptor antagonist Suvorexant , approved for the treatment of insomnia. The journey of this drug class highlights the importance of the 1,4-diazepane scaffold in achieving the desired potency and pharmacokinetic properties.

Synthetic Methodologies: Mastering the Core

The synthesis of 1,4-diazepane-1-carboxylate derivatives is now a well-established field with a variety of reliable methods. The choice of synthetic route often depends on the desired substitution pattern and the scale of the reaction.

Mono-N-protection of Homopiperazine

The most straightforward approach to accessing 1,4-diazepane-1-carboxylate derivatives is the direct and selective protection of one of the nitrogen atoms of commercially available 1,4-diazepane.

  • Materials: 1,4-diazepane (homopiperazine), di-tert-butyl dicarbonate (Boc₂O), dichloromethane (DCM), triethylamine (Et₃N), saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 1,4-diazepane (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield pure tert-butyl 1,4-diazepane-1-carboxylate.

Caption: Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate.

Cyclization Strategies

For more complex or substituted 1,4-diazepane rings, cyclization strategies are often employed. These methods typically involve the formation of the seven-membered ring from acyclic precursors.

A common approach involves the intramolecular reductive amination of an N-protected amino aldehyde or ketone. This method allows for the introduction of substituents at various positions of the diazepane ring.

Reductive_Amination StartingMaterial N-Protected Amino Aldehyde/Ketone Intermediate Cyclic Imine/Enamine StartingMaterial->Intermediate Intramolecular Condensation Product Substituted 1,4-Diazepane-1-carboxylate Intermediate->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Caption: General workflow for cyclization via reductive amination.

Conformational Analysis: A Key to Biological Activity

The seven-membered 1,4-diazepane ring is conformationally flexible and can exist in several low-energy conformations, primarily the chair and the twist-boat forms. The specific conformation adopted by a 1,4-diazepane derivative is crucial for its interaction with biological targets.

The nature of the substituents on the nitrogen atoms and the carbon backbone significantly influences the conformational equilibrium. For instance, bulky substituents can favor a particular conformation to minimize steric hindrance. The carboxylate group itself, due to its planar nature, can also impact the ring's geometry.

Table 1: Key Conformations of the 1,4-Diazepane Ring

ConformationSymmetryRelative EnergyKey Features
ChairCₛLowestPuckered, relatively rigid
Twist-BoatC₂Slightly HigherMore flexible, chiral

Therapeutic Applications: A Scaffold for Innovation

The versatility of the 1,4-diazepane-1-carboxylate core has led to its incorporation into a wide range of therapeutic agents targeting various diseases.

Orexin Receptor Antagonists

Derivatives of 1,4-diazepane have been extensively explored as orexin receptor antagonists for the treatment of insomnia. The scaffold provides an ideal framework for positioning the necessary pharmacophoric elements to achieve high affinity and selectivity for the orexin receptors.

GABA-A Receptor Modulators

Certain 1,4-diazepane derivatives have shown activity as modulators of GABA-A receptors, which are important targets for anxiolytics, sedatives, and anticonvulsants.

Other Therapeutic Areas

The 1,4-diazepane-1-carboxylate scaffold has also been investigated in the context of:

  • Anticancer agents

  • Antiviral agents

  • Sigma receptor ligands for potential use in neurological disorders

  • Inhibitors of amyloid-beta aggregation for Alzheimer's disease

Future Directions and Conclusion

The history of 1,4-diazepane-1-carboxylate derivatives is a compelling example of how fundamental developments in synthetic chemistry can have a profound impact on drug discovery. The ability to selectively functionalize the 1,4-diazepane ring has transformed it into a truly privileged scaffold.

Future research in this area will likely focus on the development of novel, more efficient, and stereoselective synthetic methods to access even more complex and diverse derivatives. The continued exploration of the conformational landscape of these molecules will undoubtedly lead to a deeper understanding of their structure-activity relationships and the design of next-generation therapeutics with improved efficacy and safety profiles. The 1,4-diazepane-1-carboxylate core is poised to remain a cornerstone of medicinal chemistry for years to come.

References

  • Synthesis and evaluation of a series of N-substituted homopiperazine derivatives as potent and selective muscarinic receptor antagonists. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm00110a021]
  • A convenient synthesis of N-substituted homopiperazines. Tetrahedron Letters. [URL: https://www.sciencedirect.com/science/article/pii/S004040390100684X]
  • Protective Groups for Amines. Organic-Chemistry.org. [URL: https://www.organic-chemistry.org/protectivegroups/amino/]
  • A practical and efficient synthesis of N-monosubstituted homopiperazines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/ob/c0ob00948a]
  • (S)-1-Boc-3-hydroxypiperidine. Organic Syntheses. [URL: https://www.organic-synthesis.org/procedures/v77p0056.pdf]
  • tert-Butyl 1,4-diazepane-1-carboxylate, 97%, Thermo Scientific. Alfa Aesar. [URL: https://www.alfa.
  • tert-Butyl 1,4-diazepane-1-carboxylate. SynQuest Labs. [URL: https://www.synquestlabs.
  • Design, synthesis and evaluation of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives as a new class of falcipain-2 inhibitors. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853521400263X]
  • 1 Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li. MDPI. [URL: https://www.mdpi.com/1420-3049/24/24/4636/s1]

Methodological & Application

Application Note: Phenyl 1,4-Diazepane-1-Carboxylate as a Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-diazepane ring system is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents, particularly those targeting the central nervous system (CNS).[1] This application note provides a detailed guide for researchers on the strategic use of phenyl 1,4-diazepane-1-carboxylate as a pivotal building block in drug design. We will explore its synthesis, unique chemical reactivity, and functionalization protocols. The phenoxycarbonyl (Phoc) group serves not only as a robust protecting group but also as a versatile handle that influences the scaffold's physicochemical properties and allows for late-stage diversification. This guide offers field-proven insights and step-by-step protocols for derivatization and deprotection, empowering drug development professionals to leverage this scaffold for the rapid generation of novel chemical entities.

Introduction: The Strategic Value of the 1,4-Diazepane Scaffold

The seven-membered 1,4-diazepane heterocycle is a cornerstone in the development of therapeutics due to its conformational flexibility and ability to present substituents in a well-defined three-dimensional space.[2] This scaffold is prevalent in compounds with a wide array of biological activities, including anxiolytic, anticonvulsant, antipsychotic, and anticancer properties.[3][4][5][6][7] The success of drugs like Diazepam has cemented the related 1,4-benzodiazepine core in medicinal chemistry, highlighting the therapeutic potential of this heterocyclic family.[8][9][10]

This compound emerges as a particularly strategic starting material. The introduction of the phenylcarbamate (Phoc) protecting group at the N-1 position effectively differentiates the two nitrogen atoms, paving the way for selective functionalization at the N-4 position. This approach is fundamental for building molecular complexity and exploring structure-activity relationships (SAR).

Why this compound?
  • Chemical Differentiation: The Phoc group provides robust protection of the N-1 nitrogen, allowing for selective and high-yield reactions at the exposed N-4 secondary amine.

  • Tunable Stability: The phenylcarbamate is stable under various reaction conditions, including those used for peptide coupling and mild acid/base treatments, yet it can be removed under specific, controlled conditions.[11]

  • Modulation of Physicochemical Properties: The aromatic ring of the Phoc group can influence the solubility, lipophilicity, and potential for π-π stacking interactions of the intermediate compounds, which can be advantageous during synthesis and purification.

  • Versatile Handle: Beyond protection, the carbamate linkage offers reaction sites for further modification, acting as a linchpin for library development.

G cluster_0 Strategic Advantages cluster_1 Drug Design Outcomes Adv1 Chemical Differentiation (N1 vs. N4) Outcome1 Selective N4 Functionalization Adv1->Outcome1 Enables Adv2 Robust & Tunable Protection Outcome2 Controlled Deprotection Adv2->Outcome2 Allows Adv3 Modulation of Physicochemical Properties Outcome4 Lead Optimization Adv3->Outcome4 Adv4 Versatile Synthetic Handle Outcome3 SAR Exploration Adv4->Outcome3 Outcome1->Outcome3 Facilitates Outcome2->Outcome3 Outcome3->Outcome4 Drives

Figure 1: Logical flow from the advantages of the building block to drug design outcomes.

Experimental Protocols: Synthesis and Derivatization

The following protocols provide a framework for the synthesis, functionalization, and deprotection of the this compound scaffold.

Protocol 1: Synthesis of this compound

Principle: This protocol details the selective mono-N-protection of commercially available 1,4-diazepane (homopiperazine) using phenyl chloroformate. The reaction relies on the controlled addition of the chloroformate to a solution of the diamine to favor mono-substitution.

ParameterValue/Condition
Key Reagents 1,4-Diazepane, Phenyl Chloroformate, Triethylamine (TEA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Workup Aqueous wash, extraction, and column chromatography
Typical Yield 60-75%

Step-by-Step Methodology:

  • Preparation: Dissolve 1,4-diazepane (2.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.2 eq) to the solution to act as a proton scavenger.

  • Controlled Addition: Add a solution of phenyl chloroformate (1.0 eq) in DCM dropwise to the cooled mixture over 30 minutes. Maintaining a low temperature is critical to minimize the formation of the di-substituted byproduct.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid or viscous oil.

Expert Insight: The use of an excess of the diamine is a common strategy to favor mono-acylation.[12] Alternatively, using a di-Boc protected diamine followed by selective deprotection and subsequent reaction with phenyl chloroformate can provide better control but involves more synthetic steps.

Protocol 2: N-4 Functionalization via Reductive Amination

Principle: The secondary amine at the N-4 position is a versatile nucleophile, ideal for introducing a wide range of substituents. Reductive amination with an aldehyde or ketone is a robust method for creating C-N bonds and building molecular diversity.

G Start Phenyl 1,4-diazepane -1-carboxylate Intermediate Imine/Iminium Ion (transient intermediate) Start->Intermediate + Reagent1 Aldehyde/Ketone (R1-CHO / R1-CO-R2) Reagent1->Intermediate + Reagent2 Reducing Agent (e.g., NaBH(OAc)3) Product N-4 Substituted Product Reagent2->Product Intermediate->Product Reduction

Figure 2: Workflow for N-4 functionalization via reductive amination.

Step-by-Step Methodology:

  • Setup: To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq).

  • Imine Formation: Add acetic acid (0.1 eq) to catalyze the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. This reducing agent is mild and selective for imines in the presence of carbonyls.

  • Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the N-4 functionalized product.

Expert Insight: This protocol is highly versatile and compatible with a broad range of functional groups on the aldehyde/ketone. For less reactive carbonyls, the reaction may require gentle heating (40-50 °C). Other reductive amination conditions, such as using sodium cyanoborohydride (NaBH₃CN) in methanol, can also be employed.

Protocol 3: Deprotection of the Phenylcarbamate Group

Principle: The removal of the Phoc group is a critical step to unmask the N-1 amine for further modification or to yield the final target compound. The choice of deprotection method depends on the stability of other functional groups in the molecule.

Method A: Traditional Basic Hydrolysis

  • Conditions: Strong base (e.g., NaOH or KOH) in a mixture of methanol and water, often with heating.[11]

  • Mechanism: Proceeds via a nucleophilic acyl substitution (BAc2) mechanism.[13]

  • Advantages: Simple and effective.

  • Disadvantages: Harsh conditions may not be compatible with sensitive functional groups like esters or other base-labile moieties.

Method B: Mild and Selective Nitrosative Cleavage

  • Conditions: Di-tert-butyl dicarbonate (Boc₂O) and tetra-n-butylammonium nitrite (Bu₄NNO₂) in pyridine at room temperature.[14][15]

  • Mechanism: Involves N-nitrosation followed by nucleophilic attack on the carbonyl group.[14]

  • Advantages: Exceptionally mild conditions that preserve a wide range of other protecting groups (e.g., acetyl, silyl ethers). High yields and short reaction times.[14]

  • Disadvantages: Requires specific reagents that may not be readily available in all labs.

Step-by-Step Methodology (Method B):

  • Preparation: Dissolve the N-Phoc protected diazepine (1.0 eq) in anhydrous pyridine in a flask under nitrogen.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (3.0 eq) followed by tetra-n-butylammonium nitrite (Bu₄NNO₂) (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Quenching: Add water to the reaction mixture and concentrate under reduced pressure to remove the pyridine.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the deprotected 1,4-diazepane.

Deprotection MethodReagentsConditionsCompatibility
Basic Hydrolysis NaOH or KOHMeOH/H₂O, RefluxPoor with base-sensitive groups
Nitrosative Cleavage Boc₂O, Bu₄NNO₂Pyridine, RTExcellent; orthogonal to many groups[14][15]
TBAF-mediated TBAFTHF, RTCan lead to urea formation[11][13]

Application in Lead Optimization and SAR Studies

The true power of the this compound building block lies in its application to systematic SAR exploration. By fixing the core scaffold, researchers can rapidly generate a library of analogues by varying the substituent at the N-4 position.

G cluster_0 N-4 Derivatization (Protocol 2) Core Phenyl 1,4-Diazepane -1-Carboxylate Scaffold R1 Aromatic Groups Core->R1 R2 Aliphatic Chains Core->R2 R3 Heterocycles Core->R3 R4 Functionalized Moieties Core->R4 Library Diverse Chemical Library R1->Library R2->Library R3->Library R4->Library Screening Biological Screening (e.g., Target Binding, Cell Viability) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Figure 3: Strategy for SAR exploration using the diazepane scaffold.

Case Study Example: Factor Xa Inhibitors In the development of novel antithrombotic agents, researchers designed a series of Factor Xa inhibitors where the 1,4-diazepane moiety was intended to interact with the S4 aryl-binding domain of the enzyme.[16] Using a synthetic strategy analogous to the protocols described here, they could systematically modify the substituents on the diazepane ring to optimize potency and pharmacokinetic properties, ultimately leading to a candidate with potent anticoagulant activity.[16]

Bioisosteric Replacement: The 1,4-diazepane scaffold itself can be considered a bioisostere of other cyclic diamines like piperazine.[17][18] Its larger, more flexible seven-membered ring provides different conformational possibilities and vector projections for its substituents, which can be crucial for optimizing interactions with a biological target. This allows for fine-tuning of the drug's fit within a binding pocket, potentially enhancing potency or selectivity.[19]

Conclusion

This compound is more than just a protected diamine; it is a highly strategic building block for modern drug discovery. Its unique combination of stability, reactivity, and synthetic accessibility provides an efficient platform for the generation of diverse chemical libraries. The protocols outlined in this guide offer a robust starting point for researchers to explore the vast chemical space around the 1,4-diazepane core. By understanding the causality behind the experimental choices—from controlled mono-protection to selective deprotection—scientists can accelerate the hit-to-lead and lead optimization phases of drug development, bringing novel therapeutics closer to the clinic.

References

  • Title: Selective Deprotection Method of N-Phenylcarbamoyl Group Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines Source: ResearchGate URL: [Link]

  • Title: 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study Source: ACS Omega (PMC) URL: [Link]

  • Title: Selective Deprotection Method of N-Phenylcarbamoyl Group Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: Bentham Science URL: [Link]

  • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study Source: ACS Omega - ACS Publications URL: [Link]

  • Title: mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates Source: Organic Syntheses URL: [Link]

  • Title: Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines Source: Open Journal of Chemistry URL: [Link]

  • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: Semantic Scholar URL: [Link]

  • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: Ovid URL: [Link]

  • Title: Process for preparation of phenyl carbamate derivatives Source: Google Patents URL
  • Title: Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: DOI URL: [Link]

  • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: PubMed URL: [Link]

  • Title: Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity Source: PubMed URL: [Link]

  • Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Bioisosterism: A Rational Approach in Drug Design Source: ACS Publications URL: [Link]

  • Title: PHARMACOKINETIC PROPERTIES OF BENZODIAZEPINES Source: ASAM URL: [Link]

  • Title: Bioisosterism Source: Drug Design Org URL: [Link]

  • Title: Synthesis and characterization of some 1,4-diazepines derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Diazepam Source: Wikipedia URL: [Link]

  • Title: this compound hydrochloride Source: PubChemLite URL: [Link]

  • Title: Application of Bioisosteres in Drug Design Source: University of Zurich URL: [Link]

  • Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines Source: MDPI URL: [Link]

  • Title: Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors Source: ResearchGate URL: [Link]

  • Title: 1-Phenyl-1,4-diazepane Source: PubChem URL: [Link]

  • Title: A Physiologically Based Pharmacokinetic Model for Predicting Diazepam Pharmacokinetics after Intravenous, Oral, Intranasal, and Rectal Applications Source: MDPI URL: [Link]

Sources

Application Note: Advanced Functionalization of 1,4-Diazepane-2-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane ring (homopiperazine) is a "privileged scaffold" in medicinal chemistry, widely utilized to mimic


-turn peptide secondary structures. In carboxylate derivatives—specifically 1,4-diazepane-2-carboxylic acid —the scaffold serves as a rigidified amino acid surrogate, critical in the development of Integrin antagonists (e.g., LFA-1, 

), ACE inhibitors, and CNS-active agents.

This guide details the strategic functionalization of the diazepane core, focusing on regioselective N-substitution and conformational control . We address the primary synthetic challenge: differentiating the two ring nitrogens (N1 and N4) to allow orthogonal functionalization while maintaining the integrity of the C2-carboxylate handle.

Strategic Framework: Regiocontrol & Orthogonality

The core challenge in diazepane chemistry is the regioselective functionalization of N1 vs. N4. In 1,4-diazepane-2-carboxylic acid derivatives, the proximity of the C2-carboxylate creates a steric and electronic differentiation between N1 and N4.

The "Electronic Bias" Strategy
  • N1 (Proximal): Sterically hindered by the C2-carboxylate; often less nucleophilic if C2 is carbonyl-functionalized (e.g., in 2-oxo-diazepanes).

  • N4 (Distal): More accessible and nucleophilic in reduced systems; prone to rapid alkylation/acylation.

Orthogonal Protection Logic

To achieve precise functionalization, a "Protect-Functionalize-Deprotect" cycling strategy is required. The most robust system utilizes Fmoc (base-labile), Boc (acid-labile), and Alloc (Pd-labile) groups.

ProtectionStrategy Start 1,4-Diazepane Scaffold Decision Target Functionalization Start->Decision N4_First Path A: N4-First (Steric Control) Decision->N4_First Standard Nucleophilicity N1_First Path B: N1-First (Chelation Control) Decision->N1_First Requires Transient Cu/Li Chelation Prod_A N4-Acyl/Alkyl N1-Protected N4_First->Prod_A 1. Cbz-Cl (0.9 eq) 2. Functionalize N4 Prod_B N1-Acyl/Alkyl N4-Protected N1_First->Prod_B 1. N4-Boc Protection 2. Functionalize N1

Figure 1: Decision tree for regioselective nitrogen functionalization.

Detailed Experimental Protocols

Protocol A: Regioselective N4-Alkylation of 1,4-Diazepane-2-Carboxylates

Objective: To introduce a hydrophobic moiety at the N4 position while preserving N1 for peptide coupling, typical for Integrin antagonist synthesis.

Reagents:

  • Substrate: Methyl 1,4-diazepane-2-carboxylate dihydrochloride

  • Alkylation Agent: Benzyl bromide (or substituted analog)

  • Base:

    
     or DIPEA
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Free Base Formation (Critical Step):

    • Dissolve 1.0 eq of the diazepane dihydrochloride salt in MeOH.

    • Add 2.2 eq of DIPEA. Stir for 10 min at RT.

    • Why: The salt form prevents premature polymerization. In situ neutralization ensures controlled reactivity.

  • Copper(II) Chelation (The "N1-Masking" Trick):

    • Add 1.1 eq of

      
       or 
      
      
      
      to the solution.
    • Observe color change to deep blue/purple.

    • Mechanism:[1][2][3][4][5][6]

      
       forms a stable 5-membered chelate between the N1 amine and the C2-carboxylate (or ester carbonyl). This effectively "protects" N1 and the C2 stereocenter, leaving N4 free.
      
  • N4-Functionalization:

    • Add 1.0 eq of Benzyl bromide dropwise over 30 mins.

    • Stir at RT for 4–6 hours. Monitor by LC-MS (Target mass: M+Bn).

    • Note: Avoid heating to prevent breaking the Cu-chelate.

  • Decomplexation:

    • Add excess aqueous

      
       or thioacetamide to precipitate Copper Sulfide (CuS, black solid).
      
    • Alternatively, use EDTA disodium salt solution wash.

    • Filter through Celite.

  • Isolation:

    • Concentrate filtrate. Purify via flash chromatography (

      
      :MeOH 95:5).
      

Data Validation:

  • 1H NMR: Look for the disappearance of the N4-H signal and appearance of benzylic protons (

    
     3.5–4.0 ppm).
    
  • Regiochemistry Check: NOESY correlation between the benzyl protons and C3/C5 protons of the ring, but lack of correlation with the C2-methine.

Protocol B: Solid-Phase Synthesis of Diazepane-2,5-diones

Objective: Rapid generation of a library of functionalized diazepanes using the Backbone Amide Linker (BAL) strategy. This generates the 2,5-dione scaffold, a rigidified subset of diazepanes.

Workflow Diagram:

SPS_Workflow Resin 1. Resin Loading (BAL-Aldehyde Resin) RedAm 2. Reductive Amination (R1-NH2, NaBH3CN) Resin->RedAm Acylation 3. Acylation (Fmoc-Amino Acid-Cl) RedAm->Acylation FmocRem 4. Fmoc Removal (20% Piperidine) Acylation->FmocRem Cyclize 5. Cyclization & Cleavage (TFA/DCM) FmocRem->Cyclize

Figure 2: Solid-phase synthesis cycle for diazepane-2,5-diones.

Protocol:

  • Resin Preparation:

    • Swell 1.0 g of BAL-aldehyde resin (loading ~0.8 mmol/g) in DMF for 30 min.

  • Reductive Amination (Introduction of N1-R):

    • Add amine

      
       (5 eq) in 1% AcOH/DMF. Shake for 1 h.
      
    • Add

      
       (5 eq) in DMF. Shake overnight.
      
    • QC: Negative Chloranil test indicates secondary amine formation.

  • Acylation (Introduction of C-Skeleton):

    • React resin with Fmoc-protected amino acid chloride (Fmoc-AA-Cl) (5 eq) and DIPEA (10 eq) in DCM.

    • Why Acid Chloride? Coupling to the secondary amine on the resin is sterically hindered; standard HATU/DIC coupling often fails.

  • Cyclization-Cleavage:

    • Remove Fmoc (20% piperidine/DMF).

    • Treat resin with 50% TFA/DCM for 2 hours.

    • Mechanism:[1][2][3][4][5][6] The acid cleaves the BAL linker, generating an N-terminal amide which attacks the C-terminal ester/acid intramolecularly to close the 7-membered ring.

Conformational Analysis & Troubleshooting

The "Twist-Boat" Factor

Unlike the rigid 6-membered piperazine, the 7-membered diazepane ring is conformationally mobile, typically existing in a twist-boat geometry.

  • Impact on Binding: Drug potency often depends on locking the ring into a specific conformer (P- or M-helicity).

  • Stabilization: Bulky substituents at C2 (the carboxylate) or N1/N4 tend to bias the population toward one conformer.

  • NMR Signature: Broadening of signals in

    
     NMR at room temperature indicates conformational exchange.
    
    • Solution: Run NMR at

      
       to resolve conformers or at 
      
      
      
      to average them for characterization.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in N4-Alkylation Over-alkylation (Quaternization)Use stoichiometric control (0.95 eq alkyl halide) and lower temperature (

).
Racemization at C2 Base-catalyzed proton abstractionAvoid strong bases (NaH, tBuOK). Use DIPEA or

. Use Cu-chelation (Protocol A) to lock the stereocenter.
Incomplete Cyclization (SPS) Steric clash in transition stateUse microwave irradiation (

, 10 min) during the TFA cleavage/cyclization step.

References

  • Golebiowski, A., et al. (2001). "Solid-phase synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones from amino acids." Tetrahedron Letters. Link

  • Weitz-Schmidt, G., et al. (2001). "Statins selectively inhibit LFA-1 by binding to the L-site." Nature Medicine. (Demonstrates the biological relevance of the diazepane scaffold in LFA-1 inhibition). Link

  • Cox, C. D., et al. (2009).[7] "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews. Link

  • DeGrado, W. F., et al. (2003). "1,4-Diazepane-2-ones as novel inhibitors of LFA-1." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Solid-phase synthesis applications of phenyl 1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis Applications of Phenyl 1,4-Diazepane-1-Carboxylate

Executive Summary

This guide details the application of This compound as a robust, "masked isocyanate" building block in solid-phase organic synthesis (SPOS). The 1,4-diazepane (homopiperazine) moiety is a privileged scaffold in medicinal chemistry, frequently found in GPCR ligands, kinase inhibitors, and CNS-active agents.

Unlike traditional volatile and toxic isocyanates, phenyl carbamates are stable crystalline solids that react cleanly with resin-bound amines to form urea linkages. This protocol focuses on utilizing this compound to install the diazepane core onto solid support, followed by N4-diversification to generate high-value small molecule libraries.

Mechanism of Action

The utility of this compound lies in the electrophilicity of its carbamate carbonyl. Under basic conditions, a resin-bound primary or secondary amine attacks the carbonyl carbon. The phenoxide ion acts as a good leaving group (driven by the formation of the stable urea bond), effectively transferring the diazepane ring to the solid support.

Key Advantages:

  • Stability: Eliminates the need for handling moisture-sensitive isocyanates or hazardous phosgene equivalents (e.g., triphosgene).

  • Atom Economy: While phenol is generated as a byproduct, the reaction kinetics in polar aprotic solvents (DMSO/DMF) are often superior to direct carbamoylation with less activated esters.

  • Orthogonality: The resulting urea linkage is stable to standard Fmoc/Boc deprotection conditions, allowing for extensive downstream functionalization.

Reaction Mechanism Diagram

Mechanism Resin Resin-Bound Amine (Nucleophile) Intermediate Tetrahedral Intermediate Resin->Intermediate Nucleophilic Attack (DIEA/DMSO) Reagent This compound (Electrophile) Reagent->Intermediate Product Resin-Urea-Diazepane (Scaffold) Intermediate->Product Collapse Byproduct Phenol (Leaving Group) Intermediate->Byproduct Elimination

Figure 1: Mechanism of urea formation via phenyl carbamate displacement.

Experimental Protocols

Critical Handling Note: N4-Protection

If the source material is This compound with a free N4-amine, it carries a risk of self-polymerization (oligomerization) in solution.

  • Recommendation: Use an N4-protected analog (e.g., Phenyl 4-(tert-butoxycarbonyl)-1,4-diazepane-1-carboxylate ) for the loading step.

  • If using free amine: The reagent must be added as a salt (HCl) or in high dilution to the resin suspension to favor resin-capture over self-reaction. The protocols below assume the use of the N4-Boc protected variant to ensure single-point attachment.

Protocol A: Resin Loading (Urea Formation)

Objective: Covalent attachment of the diazepane scaffold to a resin-bound amine (e.g., Rink Amide or Wang-bound diamine).

Materials:

  • Resin: Rink Amide MBHA (0.5–0.7 mmol/g loading).

  • Reagent: Phenyl 4-(Boc)-1,4-diazepane-1-carboxylate (3.0 equivalents).

  • Base:

    
    -Diisopropylethylamine (DIEA) (6.0 equivalents).
    
  • Solvent: Anhydrous DMSO (preferred) or DMF. Note: DMSO significantly accelerates phenyl carbamate aminolysis compared to non-polar solvents.

Step-by-Step Procedure:

  • Swelling: Place 100 mg of resin in a reaction vessel. Swell in DMF for 30 min. Drain.

  • Deprotection (if Fmoc-resin): Treat with 20% piperidine/DMF (2 x 10 min). Wash with DMF (5x) and DCM (5x).

  • Coupling Solution: Dissolve the Phenyl diazepane carboxylate (3 eq) and DIEA (6 eq) in anhydrous DMSO (approx. 10 mL per gram of resin).

  • Reaction: Add the solution to the resin. Agitate at 60°C for 4–16 hours.

    • Note: While some phenyl carbamates react at RT, the secondary amine nature of diazepanes or steric bulk on the resin often requires mild heating.

  • Washing: Drain the vessel. Wash extensively to remove the generated phenol:

    • DMF (5x)

    • DCM (5x)

    • MeOH (2x) (helps remove phenol)

    • DCM (5x)

  • Validation: Perform a Kaiser (ninhydrin) test. A negative (colorless) result indicates complete capping of the resin amines.

Protocol B: N4-Diversification (Library Generation)

Objective: Removal of the N4-Boc group and subsequent derivatization to create a library.

Step-by-Step Procedure:

  • Boc Deprotection: Treat resin with 50% TFA in DCM (2 x 15 min). Wash with DCM (5x) and 5% DIEA/DMF (neutralization).

  • Diversification Options:

    • Acylation (Amides): React with Carboxylic Acid (5 eq), HATU (5 eq), and DIEA (10 eq) in DMF for 2 hours.

    • Sulfonylation (Sulfonamides): React with Sulfonyl Chloride (5 eq) and Pyridine (10 eq) in DCM for 4 hours.

    • Reductive Amination (Tertiary Amines):

      • Treat with Aldehyde (10 eq) in TMOF/DCM (1:1) for 1 hour (Imine formation).

      • Drain and add NaBH(OAc)3 (10 eq) in DCM/AcOH (95:5) for 4 hours.

Protocol C: Cleavage and Analysis
  • Cleavage: Treat resin with TFA/H2O/TIPS (95:2.5:2.5) for 2 hours.

  • Isolation: Precipitate the filtrate into cold diethyl ether. Centrifuge and dry the pellet.

  • Analysis: Analyze via LC-MS. The urea linkage is stable; the expected mass is [Linker-NH-CO-Diazepane-R] + H+.

Workflow Visualization

Workflow Start Resin-Bound Amine (Start) Step1 Step 1: Scaffold Loading (Phenyl Carbamate + DIEA/DMSO) Start->Step1 Check1 QC: Kaiser Test (Negative = Success) Step1->Check1 Step2 Step 2: N4-Deprotection (TFA/DCM) Check1->Step2 Pass Branch Step 3: Diversification Step2->Branch PathA Path A: Acylation (R-COOH/HATU) Branch->PathA PathB Path B: Sulfonylation (R-SO2Cl) Branch->PathB PathC Path C: Reductive Amination (R-CHO/NaBH(OAc)3) Branch->PathC Final Cleavage & LC-MS (Final Library) PathA->Final PathB->Final PathC->Final

Figure 2: Complete workflow for solid-phase synthesis of diazepane libraries.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Loading (Positive Kaiser) Solvent polarity too low.Switch from DCM/THF to DMSO or NMP. Phenyl carbamate aminolysis is significantly faster in DMSO [1].
Low Yield Steric hindrance on resin.Increase temperature to 60–80°C. Repeat coupling (double coupling).
Oligomerization Free N4 amine on reagent.Ensure use of N-Boc or N-Fmoc protected phenyl diazepane carboxylate. If unavailable, add reagent dropwise to resin in high dilution.
Phenol Contamination Inefficient washing.Phenol "sticks" to polystyrene resins. Include a Methanol or Ether wash step before final DCM washes.

References

  • Thavonekham, B. (1997). "Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates." Tetrahedron Letters, 38(31), 5461-5464.

  • Hutchins, S. M., & Chapman, K. T. (1994). "A General Method for the Solid Phase Synthesis of Ureas." Tetrahedron Letters, 35(24), 4055-4058.

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors." BenchChem Technical Library.

  • Boeijen, A., et al. (2001). "Combinatorial Chemistry of 1,4-Diazepanes." Bioorganic & Medicinal Chemistry Letters, 11(14), 1879-1882.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Phenyl 1,4-Diazepane-1-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemical Challenge

The Challenge: Synthesizing phenyl 1,4-diazepane-1-carboxylate involves the desymmetrization of 1,4-diazepane (homopiperazine). The core difficulty lies in competitive acylation . The product (a mono-carbamate) contains a secondary amine that remains nucleophilic. Without strict kinetic or stoichiometric control, the reaction proceeds to the thermodynamically stable bis-species (diphenyl 1,4-diazepane-1,4-dicarboxylate), drastically reducing the yield of the desired mono-product.

The Solution Matrix: Yield improvement requires a biphasic approach:

  • Upstream (Reaction): Statistical forcing via high-dilution or excess amine strategies to favor mono-substitution.

  • Downstream (Workup): Exploiting the basicity difference between the mono-carbamate (basic) and bis-carbamate (neutral) to recover "lost" product during purification.

Critical Process Parameters (Troubleshooting Guide)

Issue 1: High Levels of Bis-Acylated Impurity

Symptom: TLC/LCMS shows significant formation of the di-substituted product (


 mass shift relative to product).
Root Cause:  Localized high concentration of phenyl chloroformate relative to the diamine.
Technical Fix: 
  • Reverse Addition: Do not add the amine to the chloroformate. Always add the phenyl chloroformate (diluted in DCM) dropwise to the amine (in excess) .

  • Temperature Control: Lower the temperature to -10°C to 0°C . Lower temperatures discriminate between the primary reaction (fast) and the secondary reaction (slightly slower due to steric bulk of the phenyl carbamate).

  • Stoichiometry: Adopt the "Statistical Overload" method. Use 3.0 to 4.0 equivalents of 1,4-diazepane.[1] This ensures the electrophile always encounters a fresh unreacted diamine molecule rather than a mono-product.

Issue 2: Hydrolysis of Reagent (Low Conversion)

Symptom: Unreacted starting material remains; formation of phenol and CO₂ gas bubbles observed. Root Cause: Phenyl chloroformate is highly moisture-sensitive. Technical Fix:

  • Solvent Quality: Use anhydrous DCM or THF (water content <50 ppm).

  • Base Selection: If using a scavenger base (e.g., Et₃N), ensure it is dry. However, in the "Statistical Overload" method, the excess diazepane acts as its own acid scavenger, simplifying the system.

Issue 3: Product Loss During Aqueous Workup

Symptom: Product is not found in the organic layer after extraction, or yield is <30%. Root Cause: this compound is an amine.[2] At neutral or acidic pH, it is protonated (water-soluble). Technical Fix:

  • The pH Switch: You must perform a pH-controlled extraction. The mono-product is amphiphilic but resides in water at pH < 7 and in organics at pH > 10. (See Workflow Diagram below).

Optimized Experimental Protocols

Protocol A: The "Statistical Overload" Method (Recommended for Cost/Speed)

Best for: Rapid synthesis where recovering excess starting material is acceptable.

Reagents:

  • 1,4-Diazepane (Homopiperazine): 4.0 equiv

  • Phenyl Chloroformate: 1.0 equiv[3]

  • Dichloromethane (DCM): Anhydrous (0.1 M concentration relative to chloroformate)

Step-by-Step:

  • Dissolution: Dissolve 1,4-diazepane (4.0 equiv) in anhydrous DCM under Nitrogen/Argon atmosphere. Cool to -10°C .[4]

  • Addition: Dissolve phenyl chloroformate (1.0 equiv) in DCM. Add this solution dropwise to the diazepane solution over 30–60 minutes. Crucial: Maintain low temp to maximize selectivity.

  • Quench: Once addition is complete, stir for 30 mins at 0°C, then allow to warm to RT. Quench with water.[3][5][6][7]

  • Purification (The "Golden Ticket" Workup):

    • Phase 1 (Acidic Wash): Adjust aqueous layer to pH 3–4 with 1N HCl. Extract with DCM.[8]

      • Result: The Bis-product (neutral) moves to DCM. The Mono-product (protonated salt) and Excess Diazepane stay in Water. Discard the DCM layer (or keep for bis-recovery).

    • Phase 2 (Basification): Adjust the aqueous layer to pH 11–12 using 2N NaOH.

    • Phase 3 (Extraction): Extract the aqueous layer exhaustively with DCM (3x).

      • Result: The Mono-product moves to DCM. Excess Diazepane also extracts but can be removed via high-vacuum distillation (bp diff > 100°C) or chromatography.

  • Isolation: Dry organic layer (

    
    ), filter, and concentrate.
    
Protocol B: The "Protected Scaffold" Method (Highest Purity)

Best for: GMP workflows or when chromatography is difficult.

  • Start: Use tert-butyl 1,4-diazepane-1-carboxylate (Boc-homopiperazine).

  • Acylation: React with Phenyl Chloroformate (1.1 equiv) and Et₃N (1.2 equiv) in DCM at 0°C.

    • Note: Selectivity is guaranteed as only one amine is free.

  • Deprotection: Treat the intermediate (N-Boc, N'-Ph-Carbamate) with TFA/DCM (1:4) or HCl/Dioxane.[9]

  • Yield: Typically >85% overall, but material costs are higher.

Visualizing the Purification Logic

The following flow diagram illustrates the critical "pH Switch" required to separate the desired mono-product from the bis-impurity and excess starting material.

WorkupLogic Start Crude Reaction Mixture (Mono, Bis, Excess Amine) Acidify Add 1N HCl (Adjust to pH 3) Start->Acidify PhaseSep1 Phase Separation 1 Acidify->PhaseSep1 OrgLayer1 Organic Layer (DCM) Contains: Bis-Impurity & Phenol PhaseSep1->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Acidic) Contains: Mono-Product (H+) & Excess Amine (H+) PhaseSep1->AqLayer1 Cationic Species Waste Waste OrgLayer1->Waste Discard Basify Add 2N NaOH (Adjust to pH > 11) AqLayer1->Basify Extract Extract with DCM (3x) Basify->Extract OrgLayer2 Organic Layer (DCM) Contains: Mono-Product & Excess Amine Extract->OrgLayer2 AqLayer2 Aqueous Waste Salts Extract->AqLayer2 Evap Evaporation & High Vac OrgLayer2->Evap Final Final Product (this compound) Evap->Final Distill off excess amine

Figure 1: Acid-Base Workup Strategy for Selective Isolation of Mono-Carbamates.

Comparative Data: Yield Optimization

VariableCondition A (Standard)Condition B (Optimized)Impact on Yield
Stoichiometry 1:1 (Diamine:PhOCOCl)4:1 (Diamine:PhOCOCl)+40% (Reduces Bis-formation)
Temperature Room Temperature (25°C)Ice/Salt Bath (-5°C)+15% (Kinetic control)
Addition Mode Amine added to ElectrophileElectrophile added to AmineCritical (Prevents local excess)
Solvent Diethyl EtherDichloromethane (DCM)Neutral (DCM preferred for solubility)
Workup Water Wash onlyAcid/Base Extraction+25% (Recovers product from water)

Frequently Asked Questions (FAQ)

Q: Why is my product an oil instead of a solid? A: this compound is typically a viscous oil due to the conformational flexibility of the diazepane ring. If a solid is required for storage, convert it to the hydrochloride salt by bubbling HCl gas through a dry ether solution of the product [1].

Q: Can I use Pyridine as a base instead of excess diazepane? A: Yes, but it is not recommended for the direct route. Pyridine can catalyze the hydrolysis of phenyl chloroformate if moisture is present. Furthermore, separating pyridine from the diazepane product requires difficult chromatography. The "excess diazepane" method is self-scavenging and easier to purify [2].

Q: The phenyl carbamate moiety seems unstable on silica gel. How do I purify it? A: Phenyl carbamates are generally stable, but the free secondary amine can interact strongly with silanols, causing streaking. Use 1% Triethylamine (TEA) in your eluent (e.g., DCM:MeOH:TEA 95:4:1) to deactivate the silica. Alternatively, use neutral alumina [3].

Q: Is the phenyl group a protecting group or a linker? A: It is a "reactive handle." Phenyl carbamates are excellent activated intermediates for making unsymmetrical ureas. If you store this compound, keep it frozen and dry. It will react with atmospheric moisture over time to release phenol and the original amine [4].

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. BenchChem Tech Support. Link

  • Castro, E. A., et al. (2001). Structure–reactivity correlations in the aminolysis of aryl chloroformates. International Journal of Chemical Kinetics, 33(5), 281–287. Link

  • Théry, C., et al. (2010). Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. European Journal of Organic Chemistry. Link

  • Pittelkow, M., et al. (2008). Mono-acylation of piperazine and homopiperazine via ionic immobilization. Journal of Combinatorial Chemistry (Combinatorial Science). Link

Sources

Resolving stability issues of phenyl 1,4-diazepane-1-carboxylate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of Phenyl 1,4-diazepane-1-carboxylate Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Version: 1.0 (Current as of 2026)

Executive Summary: The "Suicide Substrate" Paradox

This compound presents a unique stability challenge because it functions as a reactive intermediate rather than a stable protecting group. Unlike the benzyl (Cbz) or tert-butyl (Boc) analogs, the phenyl carbamate moiety is an "activated" ester.

Because the molecule contains both an electrophile (the activated phenyl carbamate at N1) and a nucleophile (the secondary amine at N4), it is inherently prone to intermolecular self-destruction (dimerization) in its free base form.

This guide details the mechanisms of this degradation and provides field-proven protocols to stabilize the compound for storage and usage.

Module 1: Degradation Mechanisms & Diagnostics

The Primary Failure Mode: Intermolecular Aminolysis

The most common issue reported is the spontaneous formation of a precipitate or the appearance of "ghost peaks" in LCMS. This is caused by the N4 amine of one molecule attacking the N1 carbonyl of another.

  • The Leaving Group: The phenoxide ion (

    
    ) is a significantly better leaving group than the alkoxides leaving from Boc/Cbz groups.
    
  • The Product: A urea-linked dimer (Bis(1,4-diazepane-1-carbonyl) derivative) and free phenol.

Hydrolysis (Secondary Mode)

In aqueous or protic media, particularly at pH > 7, the phenyl carbamate is susceptible to hydrolysis, yielding the parent diazepane, CO₂, and phenol.

Visualization of Degradation Pathways

DegradationPathways Start This compound (Free Base) Transition Nucleophilic Attack (Intermolecular) Start->Transition N4 Amine attacks N1 Carbonyl Hydrolysis Hydrolysis (pH > 7) Start->Hydrolysis Aqueous/Base Dimer Urea Dimer (Precipitate) Transition->Dimer Major Pathway Phenol Phenol (Byproduct) Transition->Phenol Hydrolysis->Phenol Breakdown Parent Diazepane + CO2 Hydrolysis->Breakdown

Figure 1: The dual degradation pathways. The primary instability arises from the molecule reacting with itself (dimerization) due to the activated phenyl ester.

Module 2: Troubleshooting & FAQs

Q1: Why is my sample turning cloudy in methanol/DMSO?

Diagnosis: You are likely handling the free base form. Explanation: In non-acidic solution, the N4 secondary amine is unprotonated and nucleophilic. It attacks the activated phenyl ester of neighboring molecules, forming the urea dimer. This dimer is often less soluble than the monomer, leading to precipitation. Immediate Action: Acidify the solution immediately with 1.0 equivalent of HCl (in dioxane or ether) or TFA to protonate the amine.

Q2: I see a growing peak at RT ~4.5 min (generic) and my main peak is shrinking. What is it?

Diagnosis: Phenol release. Explanation: As the dimerization or hydrolysis proceeds, phenol (PhOH) is released as the leaving group. Verification: Check the UV spectrum of the impurity. Phenol has a distinct absorption max around 270 nm.

Q3: Can I use this molecule for "One-Pot" reactions?

Answer: Yes, but order of addition is critical. Protocol: Do not mix this reagent with other nucleophiles (amines, thiols) until you are ready to react. If you are using it as an electrophile to make a urea with another amine, add the external amine immediately. If you are using the N4 amine as a nucleophile, you must acknowledge that the N1 group is labile.

Module 3: Stabilization Protocols

To resolve stability issues, you must disable the internal nucleophile (the N4 amine) until the moment of reaction.

Protocol A: Conversion to Hydrochloride Salt (Storage Form)

This is the only stable form for long-term storage.

  • Dissolution: Dissolve the crude this compound in a minimal amount of anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane .

  • Precipitation: The HCl salt should precipitate immediately. If not, add diethyl ether or hexanes to induce crystallization.

  • Filtration: Filter the solid under inert atmosphere (N₂).

  • Drying: Vacuum dry. Store at -20°C.

Protocol B: Solution Preparation for LCMS/NMR

Avoids degradation during analysis.

ParameterRecommendationRationale
Solvent DMSO-d6 + 0.1% TFA or CDCl3 Protic solvents (MeOH) promote proton transfer and nucleophilicity.
Additives Add 1 drop of Acetic Acid or TFA Keeps N4 protonated (

), preventing self-attack.
Time Analyze within 30 minutes Even in acidified DMSO, slow hydrolysis can occur over hours.
Protocol C: Reaction Setup (Using as a Reagent)

If using the molecule to react with an external electrophile (e.g., an acid chloride).

  • Base Choice: Use a non-nucleophilic organic base (e.g., DIPEA, TEA).

  • Temperature: Maintain reaction at 0°C initially.

  • Stoichiometry: Ensure the external electrophile is present in slight excess before adding the base to the diazepane salt. This ensures the N4 amine reacts with the target electrophile faster than it attacks the N1 phenyl carbamate of a neighbor.

Module 4: Decision Logic for Handling

Use this flow to determine the correct handling procedure based on your current state.

HandlingLogic Start Start: this compound FormCheck Is it a Salt (HCl/TFA)? Start->FormCheck YesSalt Yes: Salt Form FormCheck->YesSalt Yes NoBase No: Free Base FormCheck->NoBase No Storage Store at -20°C Stable indefinitely YesSalt->Storage Action Isolate immediately? NoBase->Action Convert CRITICAL: Convert to HCl Salt (See Protocol A) Action->Convert Storage needed UseNow Use in reaction immediately (Keep at 0°C) Action->UseNow Immediate use

Figure 2: Decision matrix for handling and storage. Never store the free base.

References & Grounding

  • Reactivity of Phenyl Carbamates: Phenyl carbamates are established "activated esters" used to synthesize ureas via aminolysis. The phenoxide leaving group facilitates nucleophilic attack under mild conditions, unlike alkyl carbamates.

    • Source: Ilieva, S., et al. (2013).[1] "Aminolysis of Phenyl N-Phenylcarbamate via an Isocyanate Intermediate: Theory and Experiment." The Journal of Organic Chemistry.

  • Selectivity in Carbamate Reactions: Phenyl esters show high selectivity for primary/secondary amines, confirming the high risk of self-reaction in diazepane derivatives containing free amines.

    • Source: Pittelkow, M., et al. (2002). "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis.

  • General Amine Handling: Secondary amines are prone to oxidation and nucleophilic scavenging. Acidification is the standard stabilization method.

    • Source: Hodges, J.C. (1999). "Covalent Scavengers for Primary and Secondary Amines."[2] Synlett.

Sources

Storage conditions to prevent degradation of diazepane carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal: Diazepane Carboxylate Stability

Current Status: Systems Operational Ticket ID: DPC-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Structural Tension

Diazepane carboxylates (specifically alkyl esters attached to the 1,4-diazepane ring) present a classic "Trojan Horse" stability challenge. You are balancing two reactive functional groups within a flexible 7-membered ring:

  • The Nucleophile: The secondary amine (N-H).

  • The Electrophile: The ester carbonyl (-COOR).

The Core Threat: unlike rigid 5- or 6-membered rings, the 7-membered diazepane ring possesses specific conformational flexibility that allows the amine to "bite back" onto the ester, leading to intramolecular cyclization (lactamization) or oligomerization. Furthermore, as salts (e.g.,


), they are profoundly hygroscopic, turning into viscous gums that accelerate hydrolysis.

The Degradation Matrix

Use this table to diagnose the physical changes observed in your sample.

SymptomProbable CauseMechanismSeverity
Transformation to Oil/Gum Hygroscopicity (Moisture Uptake)The salt lattice breaks down upon absorbing atmospheric water; water then acts as a nucleophile.🔴 Critical
Insoluble White Precipitate Dimerization / CyclizationFree base amine attacks the ester of a neighboring molecule (intermolecular) or its own (intramolecular).🔴 Critical
Yellowing / Browning Oxidation (N-Oxide formation)Radical oxidation of the secondary amine, often accelerated by light or trace metals.🟡 Moderate
"Vinegar" Smell HydrolysisEster cleavage releasing the parent alcohol (e.g., ethanol/methanol) and the free acid.🟡 Moderate
Loss of UV Signal (HPLC) Carbamate CleavageIf N-protected (e.g., Cbz/Boc), acidic moisture may have cleaved the chromophore.🟡 Moderate

Troubleshooting Workflow (Interactive Guide)

Follow this logic flow to determine the salvageability of your compound.

Troubleshooting Start Start: Inspect Sample State Physical State? Start->State Solid Free Flowing Solid State->Solid Yes Gum Oil / Sticky Gum State->Gum No Color Color Change? Solid->Color Analysis Run LC-MS / H-NMR Gum->Analysis Check Degradation Color->Analysis Yellowing Action1 Pass: Store at -20°C under Argon Color->Action1 No Change Purity Purity > 95%? Analysis->Purity Purity->Action1 Yes Action2 Recrystallize (IPA/Et2O) or Lyophilize Purity->Action2 No (Salt Hydrates) Action3 Discard: Irreversible Lactam/Hydrolysis Purity->Action3 No (Chemical Change)

Figure 1: Decision matrix for evaluating diazepane carboxylate integrity based on physical state and analytical data.

Frequently Asked Questions (FAQs)

Q: Should I store my diazepane carboxylate as a free base or a salt? A: Always store as a salt (e.g., HCl or TFA) if possible.

  • Reasoning: Protonating the amine (

    
    ) kills its nucleophilicity. This prevents the amine from attacking the ester (cyclization) and reduces susceptibility to oxidation.
    
  • Caveat: Salts are hygroscopic.[1] You must trade "chemical instability" (free base) for "physical instability" (hygroscopic salt). The latter is manageable with desiccators; the former is intrinsic and unmanageable [1].

Q: My sample turned into a sticky gum. Is it ruined? A: Not necessarily.

  • Diagnosis: If it is a salt, it likely absorbed water (deliquescence).

  • Fix: Check LC-MS.[2][3][4][5] If the molecular weight is correct (parent mass), it is just wet. Dissolve in dry methanol, add a co-solvent (ether/toluene), and rotovap to azeotrope the water off. Re-precipitate or lyophilize.

  • Warning: If you see a mass of

    
    , cyclization has occurred. This is irreversible.
    

Q: Can I store it in DMSO or DMF solutions? A: No.

  • Reasoning: DMSO and DMF are hygroscopic and often contain trace amines or acids. Storing esters in wet DMSO leads to rapid hydrolysis over time. Furthermore, concentrating high-boiling solvents often requires heat, which destroys these thermally sensitive rings [2].

Q: Why does the 7-membered ring matter? A: Entropy.

  • Mechanism:[3][6][7][8][9][10][11][12] 5- and 6-membered rings form fast, but 7-membered rings (diazepanes) possess a unique "medium ring" strain. However, once the conformation aligns, the transannular attack is favorable. Unlike linear amino esters, the diazepane structure holds the amine and ester in proximity, increasing the effective molarity of the reaction [3].

Mechanistic Insight: The "Self-Destruct" Pathway

Understanding how the molecule dies is crucial for preventing it.

Mechanism FreeBase Free Base (Nucleophilic Amine) Transition Conformational Folding FreeBase->Transition Heat / Time Attack Intramolecular Attack on Ester Transition->Attack Proximity Lactam Bicyclic Lactam (Dead Product) Attack->Lactam - ROH

Figure 2: The primary degradation pathway. Protonation (Salting) blocks the "Free Base" step, halting the chain.

Standard Operating Protocols (SOPs)

Protocol A: The "Glovebox-Lite" Storage Method

For labs without a dedicated glovebox, use this to handle hygroscopic diazepane salts.

  • Preparation: Pre-dry a desiccator with fresh phosphorus pentoxide (

    
    ) or activated molecular sieves.
    
  • Purging: Place the vial containing the diazepane salt inside a larger jar.

  • Inerting: Gently flow Argon (heavier than air) into the jar for 30 seconds.

  • Sealing: Cap the vial while it is still in the Argon stream. Parafilm is insufficient for long-term storage of these salts; use a cap with a Teflon liner and wrap with electrical tape or Parafilm over the tight cap.

  • Temperature: Store at -20°C .

    • Critical Step: When removing from the freezer, allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture instantly onto the solid, ruining it.

Protocol B: Re-purification of Hydrolyzed Salts

If LC-MS shows <5% hydrolysis (acid formation).

  • Dissolution: Dissolve the gum in minimal dry Methanol.

  • Azeotrope: Add 3x volume of Toluene.

  • Evaporation: Rotovap at

    
    . The toluene/methanol/water azeotrope will carry off the moisture.
    
  • Precipitation: Add anhydrous Diethyl Ether or MTBE dropwise to the resulting oil to induce precipitation of the clean salt.

References

  • Stability of Amino Acids and Related Amines. (2021). Biology Open. Investigates the degradation rates of amine-containing species under various thermal conditions, highlighting the necessity of low-temperature storage for amine derivatives.

  • Intramolecular Cyclization of Amino Esters. (2020). Royal Society of Chemistry. Details the mechanism of 7-membered ring progenitors undergoing cyclization to lactams, confirming the structural vulnerability of diazepane-like precursors.

  • Hydrolysis Mechanisms of Esters and Amides. (2010). The Pharmaceutical Journal. Provides the fundamental mechanistic grounding for ester hydrolysis catalyzed by moisture and pH, applicable to the carboxylate moiety of diazepanes.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Phenyl 1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of phenyl 1,4-diazepane-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into the nuances of its characterization using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, contextualizing this primary technique with complementary data from Carbon-13 NMR (¹³C NMR) and Mass Spectrometry (MS). The objective is to present a holistic, self-validating approach to structural elucidation, grounded in established scientific principles and experimental best practices.

Introduction: The Importance of Rigorous Characterization

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active agents. This compound, as a derivative, requires unambiguous structural confirmation to ensure the integrity of research and development activities, from synthesis validation to structure-activity relationship (SAR) studies. While several analytical techniques can provide structural information, ¹H NMR spectroscopy remains the cornerstone for its ability to detail the precise electronic environment and connectivity of protons within a molecule. This guide will not only interpret the ¹H NMR spectrum but also demonstrate how orthogonal methods are leveraged to build a complete and trustworthy structural dossier.

Section 1: The Cornerstone of Analysis: ¹H NMR Spectroscopy

¹H NMR spectroscopy provides the most detailed initial insight into molecular structure by mapping the chemical environment of hydrogen atoms. For a molecule like this compound, the spectrum is a rich tapestry of signals from the aromatic phenyl group and the conformationally flexible seven-membered diazepane ring.

Predicted ¹H NMR Spectral Profile

The structure of this compound presents several distinct proton environments. The carbamate functional group significantly influences the chemical shifts of the adjacent protons on the diazepane ring through its electron-withdrawing nature. The seven-membered ring's conformational flexibility can lead to broadened signals or complex multiplets, as various chair and boat conformations may coexist at room temperature.

Below is a table summarizing the predicted ¹H NMR spectral features in a typical deuterated solvent like chloroform-d (CDCl₃).

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
Phenyl (Ar-H) 7.10 - 7.40Multiplet (m)5HProtons on the phenyl ring. The ortho-, meta-, and para-protons will have slightly different shifts, resulting in a complex multiplet.
Diazepane (H-2', H-7') 3.70 - 3.90Multiplet (m)4HMethylene protons adjacent to the carbamate nitrogen. They are deshielded due to the electron-withdrawing effect of the C=O group.
Diazepane (H-3', H-6') 2.80 - 3.00Multiplet (m)4HMethylene protons adjacent to the secondary amine (-NH). Less deshielded than H-2'/H-7'.
Diazepane (H-5') 1.90 - 2.10Multiplet (m)2HThe central methylene protons of the diazepane ring.
Amine (N-H) 1.50 - 2.50Broad Singlet (br s)1HThe proton on the secondary amine. Its chemical shift can be variable and the signal is often broad due to quadrupole broadening and potential hydrogen exchange.

Note: These are predicted values based on known chemical shift ranges for similar functional groups and structures.[1][2]

Experimental Protocol for ¹H NMR Data Acquisition

This protocol ensures the acquisition of a high-quality, interpretable ¹H NMR spectrum.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would overwhelm the analyte signals.[3]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point. In modern spectrometers, the solvent signal can be used as a secondary reference, and the TMS peak is calibrated electronically.[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • The analysis is typically performed on a 400 MHz or 500 MHz NMR spectrometer.[1]

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Optimize the field homogeneity (shimming) to obtain sharp, symmetrical peaks.

    • Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative ratios of protons contributing to each peak.[3]

¹H NMR Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to final data analysis in an ¹H NMR experiment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Data Analysis Prep1 Weigh Sample Prep2 Dissolve in CDCl3 Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert Sample & Shim Prep3->Acq1 Acq2 Acquire FID Acq1->Acq2 Proc1 Fourier Transform Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Anal1 Peak Integration Proc2->Anal1 Anal2 Chemical Shift Assignment Anal1->Anal2 Anal3 Structure Confirmation Anal2->Anal3 G Mol This compound (C12H16N2O2) HNMR 1H NMR (Proton Environments & Connectivity) Mol->HNMR CNMR 13C NMR (Carbon Skeleton) Mol->CNMR MS Mass Spectrometry (Molecular Weight) Mol->MS Confirmed Unambiguous Structure Confirmation HNMR->Confirmed CNMR->Confirmed MS->Confirmed

Caption: Synergistic use of analytical techniques.

Section 3: Ensuring Data Integrity and Trustworthiness

In a professional drug development environment, analytical data must be robust and self-validating. This is achieved by ensuring the convergence of data from multiple, independent techniques.

The Principle of Self-Validation

A structural assignment is considered trustworthy only when all experimental data are consistent with the proposed structure and with each other.

  • NMR & MS Correlation: The molecular formula derived from high-resolution MS must be consistent with the number and types of protons and carbons observed in the ¹H and ¹³C NMR spectra. For our target, the MS data confirms a formula of C₁₂H₁₆N₂O₂, and the NMR data should account for all 16 protons and 12 carbons.

  • Internal Consistency: The integration in the ¹H NMR spectrum must correspond to the number of protons in the proposed structure. The chemical shifts and coupling patterns must be consistent with known electronic and steric effects.

  • Purity Assessment: Techniques like HPLC or elemental analysis can be used to confirm the purity of the sample, ensuring that the spectroscopic data corresponds to the target compound and not an impurity.

Quantitative Data Summary

The table below provides a consolidated view of the expected data from the primary analytical techniques discussed.

TechniqueParameterExpected Result for this compound
¹H NMR Chemical Shifts (δ)Aromatic: ~7.1-7.4 ppm; Aliphatic (N-CO): ~3.7-3.9 ppm; Aliphatic (N-H): ~2.8-3.0 ppm; Aliphatic (CH₂): ~1.9-2.1 ppm
IntegrationRelative proton counts consistent with the structure (5H, 4H, 4H, 2H, 1H)
¹³C NMR Chemical Shifts (δ)Carbonyl: ~155 ppm; Aromatic: ~120-150 ppm; Aliphatic: ~40-60 ppm
HRMS (ESI+) Mass-to-Charge (m/z)[M+H]⁺ = 221.1285

Conclusion

References

  • Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. MDPI. [Link]

  • This compound hydrochloride (C12H16N2O2). PubChem. [Link]

  • The ¹H-NMR experiment. Chemistry LibreTexts. [Link]

Sources

Technical Guide: IR Spectroscopy Validation of Phenyl 1,4-Diazepane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In fragment-based drug discovery (FBDD) and peptidomimetic synthesis, the phenyl 1,4-diazepane-1-carboxylate scaffold serves as a critical intermediate. Its unique structure—a seven-membered diazepane ring coupled with a phenyl carbamate moiety—presents specific stability and reactivity profiles that require rigorous validation.

While NMR remains the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers a superior, high-throughput method for routine process validation, particularly for monitoring the formation of the carbamate linkage and detecting solid-state polymorphism. This guide outlines a self-validating spectral protocol to confirm identity and purity, distinguishing the target product from common precursors like 1,4-diazepane and phenyl chloroformate.

Part 1: Structural Analysis & Theoretical Band Assignment

To validate this compound, one must confirm three structural domains: the Carbamate Linkage , the Phenyl Group , and the Diazepane Ring .

The Diagnostic Fingerprint

The following table summarizes the critical bands required for positive identification. These values are derived from standard correlation data for phenyl carbamates and diazepane derivatives.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Significance
Carbamate (Urethane) C=O Stretch1715 – 1740 StrongPrimary Indicator. Confirms carbonyl insertion. Phenyl carbamates typically absorb at higher frequencies than alkyl carbamates due to the electron-withdrawing phenyl ester.
Carbamate C-N Stretch / N-H Def1520 – 1550MediumAmide II-like band; confirms N-substitution.
Carbamate Ester C-O-C Asym. Stretch1200 – 1250StrongDistinguishes carbamate from simple amides.
Phenyl Ring C-H Out-of-Plane (oop)690 ± 10 & 750 ± 10 StrongSpecificity Check. Characteristic doublet for mono-substituted benzene rings.
Phenyl Ring C=C Ring Stretch1580 – 1600Med/WeakConfirms aromaticity; often appears as a doublet.
Diazepane Ring N-H Stretch (Pos 4)3300 – 3500Medium/BroadPresence confirms the 4-position nitrogen is secondary (unreacted). Disappears if N4 is substituted.
Diazepane Ring CH₂ Scissoring1450 – 1470MediumCharacteristic of the cyclic aliphatic backbone.
Mechanistic Insight: The "Phenyl Shift"

Unlike alkyl carbamates (typically 1680–1700 cm⁻¹), the phenyl ester group in this molecule withdraws electron density from the single-bonded oxygen. This reduces resonance donation into the carbonyl, increasing the double-bond character of the C=O bond and shifting the absorption to a higher frequency (>1715 cm⁻¹ ). This shift is a key validation metric to ensure the phenyl group is attached to the oxygen, not the nitrogen (urea derivative).

Part 2: Comparative Analysis (IR vs. NMR vs. MS)

Why use IR for validation when NMR provides more structural detail? The following comparison highlights the operational advantages of IR in a synthesis workflow.

FeatureIR Spectroscopy (Recommended)¹H NMR Mass Spectrometry (LC-MS)
Throughput High (<2 min/sample)Low (10-30 min/sample)High
Isomer Differentiation Excellent. Distinguishes structural isomers (e.g., N-phenyl vs O-phenyl connectivity) via C=O shift.Excellent, but requires complex interpretation.Poor. Isomers often have identical m/z.
State Analysis Solid-State Sensitive. Detects polymorphs and salts (HCl vs Free Base).Solution only (solid-state info lost).Gas phase (salt info lost).
Cost Low (ATR accessory).High (Solvents, Deuterium).Medium/High.
Primary Use Case Routine QC, Reaction Monitoring, Solid Form ID. Structure Elucidation, Purity %.Molecular Weight Confirmation.

Verdict: Use NMR once to characterize the reference standard. Use IR for all subsequent batch validations, reaction monitoring, and stability testing.

Part 3: Experimental Protocol (Self-Validating System)

This protocol uses a "Self-Validating" logic: the spectrum must show the appearance of product bands and the disappearance of precursor bands.

Materials & Equipment[1][2]
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) is preferred over KBr pellets for reproducibility and speed.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans.

Step-by-Step Workflow
  • Background Collection: Clean the ATR crystal with isopropanol. Collect an air background.

  • Precursor Check (Negative Control):

    • If available, run a scan of the starting material (1,4-diazepane). Note the absence of bands at 1700–1750 cm⁻¹.[1]

  • Sample Analysis:

    • Place ~5 mg of the solid product on the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the spectrum.[2][3][4][5][6]

  • Data Processing:

    • Apply baseline correction.

    • Normalize intensity (optional, for overlay comparison).

Validation Logic (The "Go/No-Go" Decision)

To pass validation, the sample must meet all three criteria:

  • Criterion A (Formation): Distinct peak observed at 1715–1740 cm⁻¹ (Carbamate C=O).

  • Criterion B (Retention): Broad band at 3300–3500 cm⁻¹ (Amine N-H), confirming the diazepane ring has not collapsed or over-reacted at position 4.

  • Criterion C (Purity): Absence of acid chloride bands (from Phenyl Chloroformate precursor) at >1770 cm⁻¹ (typically 1780–1800 cm⁻¹).

Part 4: Visualization & Logic Flow

Diagram 1: The Validation Workflow

This diagram illustrates the decision-making process during synthesis monitoring.

ValidationWorkflow Start Crude Product Isolated ATR FTIR Analysis (ATR) Start->ATR Check1 Check 1715-1740 cm⁻¹ (Carbamate C=O) ATR->Check1 Check2 Check >1770 cm⁻¹ (Unreacted Phenyl Chloroformate) Check1->Check2 Present Fail_NoRxn FAIL: No Reaction (Starting Material) Check1->Fail_NoRxn Absent Check3 Check 3300-3500 cm⁻¹ (Diazepane N-H) Check2->Check3 Absent Fail_Impure FAIL: Impure (Residual Acid Chloride) Check2->Fail_Impure Present Pass VALIDATED This compound Check3->Pass Present Fail_Over FAIL: Over-reaction (Bis-acylation?) Check3->Fail_Over Absent (if N4 unsubstituted)

Caption: Logical workflow for validating the synthesis of this compound using IR markers.

Diagram 2: Spectral Logic Tree

How to distinguish the target from its closest structural relatives.

SpectralLogic Root Unknown Sample Q1 C=O Band Present? Root->Q1 Q2 Frequency Range? Q1->Q2 Yes Res1 1,4-Diazepane (Starting Material) Q1->Res1 No Res2 Phenyl Chloroformate (Reagent) Q2->Res2 >1770 cm⁻¹ Q3 Mono-sub Phenyl Bands? (690 & 750 cm⁻¹) Q2->Q3 1715-1740 cm⁻¹ Res3 This compound (TARGET) Q3->Res3 Yes Res4 Alkyl Carbamate Impurity Q3->Res4 No

Caption: Decision tree for distinguishing the target molecule from precursors and common impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Standard text for IR functional group assignment).

  • NIST Chemistry WebBook. (2023). IR Spectrum of Isopropyl phenylcarbamate (Analogous Structure). National Institute of Standards and Technology.[3] [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.[8] Spectroscopy, 31(5), 36–43. [Link]

  • PubChem. (2024). Compound Summary for CID 68163: Hexahydro-1,4-diazepine (1,4-Diazepane). National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Analysis of Phenyl 1,4-Diazepane-1-Carboxylate: A Comparative Approach to Method Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of pharmaceutical intermediates is paramount. Phenyl 1,4-diazepane-1-carboxylate, a key building block in the synthesis of various biologically active compounds, requires robust analytical methods to ensure its purity and identity. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, grounded in scientific principles and practical expertise. We will not only present a validated starting method but also explore alternative approaches, equipping you with the knowledge to adapt and optimize your separations.

The Crucial Role of HPLC in the Analysis of this compound

This compound is a moderately polar compound with a molecular weight of 220.27 g/mol . Its structure, featuring a phenyl group, a carbamate linkage, and a diazepine ring, presents several key characteristics that inform our HPLC method development strategy. The aromatic ring offers the potential for π-π interactions with specific stationary phases, while the nitrogen atoms in the diazepine ring can be protonated depending on the mobile phase pH, significantly altering the molecule's retention behavior.[1][2]

The primary objectives for the HPLC analysis of this compound are typically:

  • Purity assessment: To quantify the main compound and detect any process-related impurities or degradation products.

  • Reaction monitoring: To track the progress of a chemical reaction involving this intermediate.

  • Chiral separation: If the synthesis is stereospecific, to resolve and quantify the enantiomers.[3][4]

A Foundational Reversed-Phase HPLC Method

For a compound of this nature, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to its versatility and robustness. The nonpolar stationary phase provides a hydrophobic scaffold for the retention of the moderately nonpolar this compound.

Experimental Protocol: Isocratic RP-HPLC

Objective: To establish a baseline isocratic method for the routine analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 0.1% (v/v) in water

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile:water containing 0.1% formic acid. Degas the mobile phase before use. The addition of a small amount of acid like formic acid helps to ensure consistent protonation of the basic nitrogen atoms in the diazepine ring, leading to sharper peaks and more reproducible retention times.[5]

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in the mobile phase. From this, prepare a working standard of 0.1 mg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 60:40 ACN:0.1% Formic Acid in Water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for retention time stability.[6][7][8]

    • Detection: UV at 254 nm

  • System Suitability: Before sample analysis, inject the working standard five times. The relative standard deviation (RSD) for the retention time should be less than 1%, and for the peak area, less than 2%.[9] The tailing factor for the main peak should be between 0.9 and 1.5.

  • Analysis: Inject the sample solution and analyze the chromatogram for the main peak and any impurities.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (60:40 ACN:H2O + 0.1% FA) Injector Injector (10 µL) MobilePhase->Injector Eluent Standard Standard Solution (0.1 mg/mL) Standard->Injector Sample Sample Solution (0.1 mg/mL, filtered) Sample->Injector Column C18 Column (4.6x150mm, 5µm, 30°C) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Comparative Analysis of HPLC Methods

While the foundational RP-HPLC method is a robust starting point, alternative approaches may offer advantages in specific scenarios, such as resolving closely eluting impurities or separating enantiomers.

Method Stationary Phase Mobile Phase Expected Retention Mechanism Advantages Disadvantages
A: Isocratic RP-HPLC C18 (nonpolar)Acetonitrile/Water (polar)Hydrophobic interactionsSimple, robust, good for routine QCMay not resolve complex mixtures
B: Gradient RP-HPLC C18 (nonpolar)Gradient of Acetonitrile/WaterHydrophobic interactionsImproved resolution of impurities with a wide polarity range, shorter run timesMore complex method development
C: Phenyl Column Phenyl (moderately polar)Acetonitrile/WaterHydrophobic and π-π interactionsEnhanced selectivity for aromatic compounds, potential for alternative elution order[5]May offer less retention for non-aromatic impurities
D: Chiral HPLC Chiral Stationary Phase (e.g., cellulose-based)Hexane/Isopropanol (nonpolar)Enantioselective interactions (e.g., hydrogen bonding, steric hindrance)Resolves enantiomers[3][4][10]Requires specialized, more expensive columns; method development can be challenging

Deep Dive into Method Selection and Optimization

The Influence of the Phenyl Group: Leveraging a Phenyl Stationary Phase

The presence of the phenyl group in this compound makes a phenyl stationary phase an attractive alternative to the standard C18. Phenyl columns can provide unique selectivity due to π-π interactions between the electron-rich phenyl rings of the stationary phase and the analyte.[5] This can be particularly useful for separating impurities that have similar hydrophobicity but differ in their aromatic character.

Chiral Separations: A Necessity for Stereospecific Synthesis

If the synthesis of this compound is intended to be enantiomerically pure, a chiral HPLC method is essential. The most common approach is to use a chiral stationary phase (CSP).[10] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of compounds. The separation on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.[4]

Understanding and Controlling Retention Time Variability

Inconsistent retention times are a common issue in HPLC. A thorough understanding of the contributing factors is key to troubleshooting and maintaining a validated method.

Retention_Factors cluster_mobile_phase Mobile Phase cluster_column Column cluster_system System RT Retention Time MP_Comp Composition (% Organic) RT->MP_Comp MP_pH pH RT->MP_pH Col_Temp Temperature RT->Col_Temp Col_Age Age/Condition RT->Col_Age Flow_Rate Flow Rate RT->Flow_Rate Dead_Vol Dead Volume RT->Dead_Vol

Caption: Key factors influencing HPLC retention time.

  • Mobile Phase Composition: Even small variations in the percentage of the organic modifier can significantly impact retention times.[7]

  • Mobile Phase pH: The pKa of the diazepine nitrogens will determine their ionization state. Operating at a pH at least 2 units away from the pKa will ensure a consistent charge state and reproducible retention.[1][6]

  • Temperature: Higher temperatures decrease mobile phase viscosity and can increase the rate of mass transfer, generally leading to shorter retention times.[8] Precise temperature control is essential.[7]

  • Flow Rate: The stability of the pump and the accuracy of the flow rate directly affect retention times.[7]

  • Column Aging: Over time, the stationary phase can degrade or become contaminated, leading to shifts in retention and poor peak shape.

  • System Dead Volume: Differences in the volume of tubing between different HPLC systems can cause variations in retention times, especially in gradient methods.[11]

Conclusion

The successful HPLC analysis of this compound hinges on a systematic approach to method development and a thorough understanding of the underlying chromatographic principles. While a standard isocratic RP-HPLC method on a C18 column serves as an excellent starting point for routine analysis, alternative stationary phases like phenyl columns can offer unique selectivity for challenging separations. For stereospecific applications, chiral HPLC is indispensable. By carefully controlling the critical parameters of the mobile phase, column, and HPLC system, researchers can achieve accurate, reproducible, and reliable results, ensuring the quality and integrity of this important synthetic intermediate.

References

  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? [online] Available at: [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? [online] Available at: [Link]

  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. [online] Available at: [Link]

  • PubMed. (2023, July 15). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. [online] Available at: [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. [online] Available at: [Link]

  • Research and Reviews. (2016, December 20). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. [online] Available at: [Link]

  • Pharmaceutical and Biomedical Sciences Journal. (2022, November 7). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. [online] Available at: [Link]

  • JOCPR. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. [online] Available at: [Link]

  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • PubChemLite. (n.d.). This compound hydrochloride (C12H16N2O2). [online] Available at: [Link]

  • Analele Universității din București - Chimie. (n.d.). COMPARATIVE STUDY FOR THE RETENTION OF SOME BENZODIAZEPINES IN REVERSED-PHASE LIQUID CHROMATOGRAPHY USING C8, C18, C6H5 AND CN S. [online] Available at: [Link]

  • DOI. (n.d.). Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li. [online] Available at: [Link]

  • Grupo Biomaster. (n.d.). Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods. [online] Available at: [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [online] Available at: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [online] Available at: [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [online] Available at: [Link]

  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF. [online] Available at: [Link]

  • ResearchGate. (2025, August 5). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. [online] Available at: [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [online] Available at: [Link]

  • Academia.edu. (n.d.). HPLC for the Determination of 1,4-Benzodiazepines and antidepressants in Bio-fluids. [online] Available at: [Link]

Sources

Comparative Structural Dynamics: Diazepane vs. Diazepine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a structural and functional comparison of Diazepane Carboxylates versus Diazepine Carboxylates . This analysis is designed for medicinal chemists and drug discovery professionals, focusing on the implications of ring saturation on conformational dynamics, synthetic accessibility, and pharmacophoric utility.

Executive Summary: The Rigidity-Flexibility Continuum

In peptidomimetic design, the choice between a saturated diazepane (1,4-diazepane) and an unsaturated diazepine (1,4-diazepine) scaffold is rarely arbitrary.[1] It is a calculated decision between conformational adaptability and entropic pre-organization .

  • Diazepane Carboxylates: Saturated, seven-membered rings acting as flexible proline homologs.[1] They are often employed to induce specific ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -turn geometries while retaining enough flexibility to adopt an "induced fit" within a binding pocket.
    
  • Diazepine Carboxylates: Unsaturated analogs (often containing imine or enamine features). They function as rigid scaffolds, locking pharmacophores into specific vectors to minimize the entropic penalty of binding.

Structural & Conformational Analysis

The core difference lies in the ring puckering parameters and the hybridization of the nitrogen atoms.

Conformational Landscapes

The seven-membered ring is unique in its ability to adopt multiple low-energy conformations.[1]

FeatureDiazepane Carboxylates (Saturated)Diazepine Carboxylates (Unsaturated)
Dominant Conformation Twist-Chair / Twist-Boat Boat / Pseudo-Planar
Ring Inversion Barrier Low (< 10 kcal/mol)High (> 17 kcal/mol for benzodiazepines)
Chirality Defined by chiral centers (e.g., C2, C7)Defined by centers + Atropisomerism (conformational chirality)
Pharmacophore Vector Dynamic; substituents can toggle axial/equatorialStatic; substituents are locked in pseudo-equatorial positions

Key Insight: NMR and X-ray studies indicate that N,N-disubstituted-1,4-diazepanes often adopt a twist-boat conformation stabilized by intramolecular ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-stacking or H-bonding, making them excellent mimics of peptide turns (e.g., Type II' 

-turns). Conversely, 1,4-diazepines (especially benzodiazepines) are locked in a boat conformation, often used to mimic ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-helical turns.
Electronic Properties & pKa

The saturation of the ring profoundly affects the basicity of the nitrogen atoms and the acidity of the carboxylate.

  • Diazepane: The secondary amines are typical (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    , pKa ~9-10). The carboxylate (if at C2) interacts with the adjacent amine, often forming a zwitterion in neutral media.
    
  • Diazepine: The presence of an imine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) or enamine (
    
    
    
    ) lowers the basicity of the nitrogen (
    
    
    , pKa ~3-5). An adjacent carboxylate is less likely to form a zwitterion and may exhibit higher lipophilicity due to internal H-bonding with the imine nitrogen.

Synthetic Protocols & Accessibility[1]

The synthesis of these scaffolds requires distinct strategic approaches. Diazepines are often formed via multicomponent reactions (MCRs), while diazepanes are typically accessed via reduction or cyclization of amino acid derivatives.

Workflow Visualization

The following diagram contrasts the primary synthetic logic for both scaffolds.

G cluster_0 Diazepine Carboxylate Synthesis (Rigid) cluster_1 Diazepane Carboxylate Synthesis (Flexible) Start_Dine Precursor: 2-Aminobenzoyl Derivatives Step1_Dine Cyclization with Amino Acid Esters (or Isocyanoacetate) Start_Dine->Step1_Dine Step2_Dine Imidoyl Chloride Activation Step1_Dine->Step2_Dine End_Dine 1,4-Diazepine Carboxylate Step2_Dine->End_Dine Start_Dane Precursor: Ornithine/Diamine Derivatives Step1_Dane Reductive Amination (Glyoxal/Ketoesters) Start_Dane->Step1_Dane Step2_Dane Ring Closing Metathesis (RCM) or Lactamization Step1_Dane->Step2_Dane Step3_Dane Reduction of Lactam/Imine Step2_Dane->Step3_Dane End_Dane 1,4-Diazepane Carboxylate Step3_Dane->End_Dane

Figure 1: Comparative synthetic logic. Diazepines leverage condensation chemistry, while diazepanes often require reduction of unsaturated intermediates.

Experimental Protocol: Synthesis of Ethyl 1,4-Diazepane-2-Carboxylate

Note: This protocol is adapted for high-throughput validation.

Reagents: Ethyl 2,3-diaminopropionate, 1,3-dibromopropane, ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


, Acetonitrile.
  • Alkylation: Dissolve ethyl 2,3-diaminopropionate (1.0 eq) in anhydrous acetonitrile. Add

    
     (3.0 eq) and 1,3-dibromopropane (1.1 eq).
    
  • Cyclization: Heat the mixture to reflux (

    
    ) for 12 hours. The dilute conditions (0.05 M) favor intramolecular cyclization over polymerization.
    
  • Workup: Filter the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash chromatography (

    
     95:5).
    
  • Validation: Verify structure via

    
    -NMR. Look for the disappearance of the terminal bromide signal and the appearance of the 7-membered ring multiplets at 
    
    
    
    1.5-3.0 ppm.

Performance Comparison Data

The following table summarizes physicochemical data synthesized from experimental comparisons of 7-membered lactams and amino acids.

ParameterDiazepane-2-CarboxylateDiazepine-5-Carboxylate (Unsaturated)
Lipophilicity (LogP) Low (-0.5 to 1.[1]2)Moderate to High (1.5 to 3.5)
Aqueous Solubility High (due to amine basicity)Low (requires salt formation)
Metabolic Stability Moderate (susceptible to N-oxidation)High (rigid ring hinders CYP access)
Receptor Binding Induced Fit (High entropy penalty)Lock-and-Key (Low entropy penalty)
Primary Application Turn Inducers, Orexin AntagonistsGABA Modulators, BET Inhibitors

Mechanistic Note: The higher lipophilicity of the diazepine scaffold is often attributed to the planarization of the ring and the delocalization of the nitrogen lone pairs into the


-system, reducing the polarity of the N-H bonds.

Decision Matrix for Drug Design

When should you choose one over the other? Use this logic flow to determine the optimal scaffold for your target.

DecisionTree Start Target Requirement? Flexibility Need Induced Fit? (e.g., GPCR loops) Start->Flexibility Dynamic Pocket Rigidity Need Pre-organization? (e.g., Enzyme Active Site) Start->Rigidity Defined Pocket Diazepane Select DIAZEPANE (Twist-Chair) Flexibility->Diazepane Yes Diazepine Select DIAZEPINE (Rigid Boat) Rigidity->Diazepine Yes SubDecision Is H-Bond Donor Required? Rigidity->SubDecision Check SAR SubDecision->Diazepane Yes (Secondary Amine needed) SubDecision->Diazepine No (Imine/Enamine OK)

Figure 2: Strategic decision tree for scaffold selection based on target binding pocket characteristics.

References

  • Conformational Analysis of Diazepanes: Title: Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters, 2009.[2] URL:[Link][1]

  • Diazepine Synthesis & Biological Significance: Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Source: Current Organic Chemistry, 2013. URL:[Link]

  • Benzodiazepine Scaffolds in Drug Design: Title: 1,3-Diazepine: A privileged scaffold in medicinal chemistry.[1][3] Source: Medicinal Research Reviews, 2021.[3] URL:[Link]

  • Peptidomimetic Applications: Title: 2,3-Benzodiazepin-1,4-diones as peptidomimetic inhibitors of gamma-secretase.[1][4] Source: Bioorganic & Medicinal Chemistry Letters, 2004.[4] URL:[Link]

  • Physicochemical Properties (pKa Data): Title: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.[1] Source: University of Tartu / IUPAC. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.